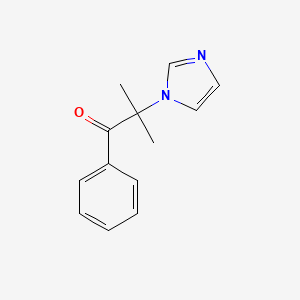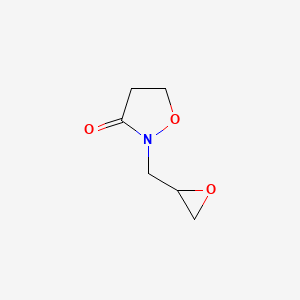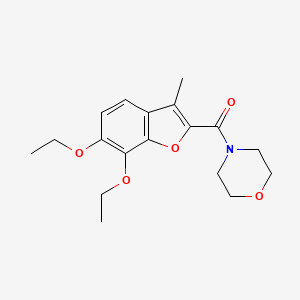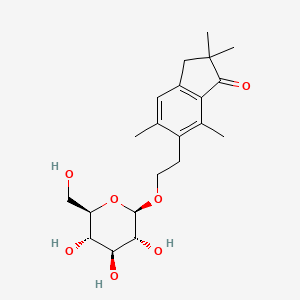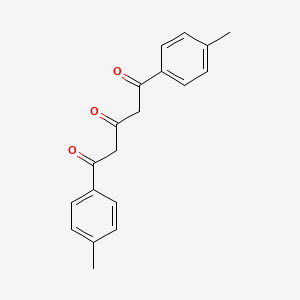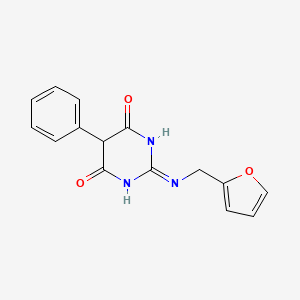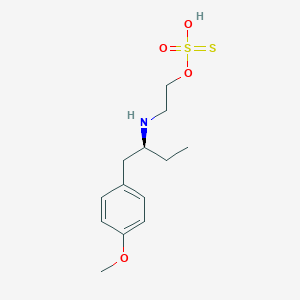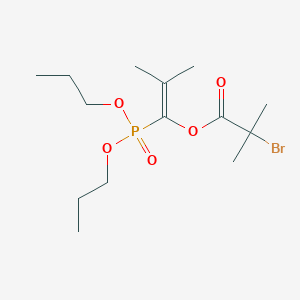
1-(Dipropoxyphosphoryl)-2-methylprop-1-en-1-yl 2-bromo-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dipropoxyphosphoryl)-2-methylprop-1-en-1-yl 2-bromo-2-methylpropanoate is an organic compound characterized by its complex structure, which includes a dipropoxyphosphoryl group, a methylprop-1-en-1-yl group, and a 2-bromo-2-methylpropanoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dipropoxyphosphoryl)-2-methylprop-1-en-1-yl 2-bromo-2-methylpropanoate typically involves multi-step organic reactions. One common method includes the reaction of 2-bromo-2-methylpropanoic acid with a suitable alcohol (such as dipropyl alcohol) in the presence of a phosphorylating agent. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as distillation or chromatography are essential to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Dipropoxyphosphoryl)-2-methylprop-1-en-1-yl 2-bromo-2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.
Elimination: Strong bases like potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted derivatives, alkenes, and alcohols, depending on the specific reaction pathway .
Applications De Recherche Scientifique
1-(Dipropoxyphosphoryl)-2-methylprop-1-en-1-yl 2-bromo-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(Dipropoxyphosphoryl)-2-methylprop-1-en-1-yl 2-bromo-2-methylpropanoate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems.
Comparaison Avec Des Composés Similaires
2-Bromo-2-methylpropanoic acid: Shares the bromo and methyl groups but lacks the dipropoxyphosphoryl and methylprop-1-en-1-yl groups.
Isopropyl 2-bromo-2-methylpropanoate: Similar in structure but with an isopropyl group instead of the dipropoxyphosphoryl group.
Propriétés
Numéro CAS |
37521-21-4 |
|---|---|
Formule moléculaire |
C14H26BrO5P |
Poids moléculaire |
385.23 g/mol |
Nom IUPAC |
(1-dipropoxyphosphoryl-2-methylprop-1-enyl) 2-bromo-2-methylpropanoate |
InChI |
InChI=1S/C14H26BrO5P/c1-7-9-18-21(17,19-10-8-2)12(11(3)4)20-13(16)14(5,6)15/h7-10H2,1-6H3 |
Clé InChI |
BDAQVFREQBOENO-UHFFFAOYSA-N |
SMILES canonique |
CCCOP(=O)(C(=C(C)C)OC(=O)C(C)(C)Br)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


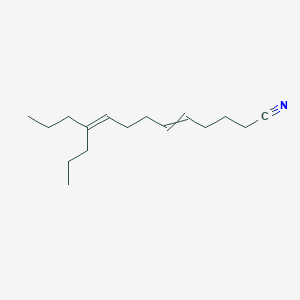
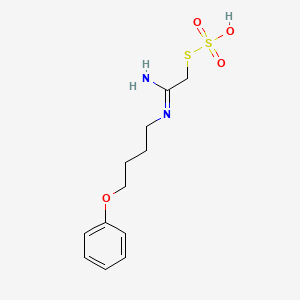
![[1,2-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl] benzoate](/img/structure/B14666867.png)
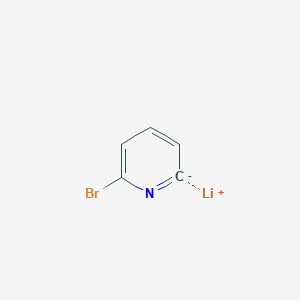
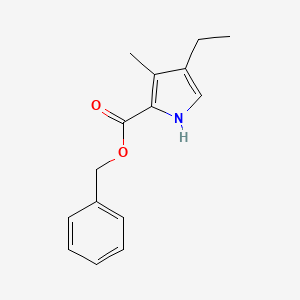
![1-[(Ethenyloxy)methyl]pyrene](/img/structure/B14666885.png)
